Diethyl acetamido[(2-methylphenyl)methyl]propanedioate
Overview
Description
Diethyl 2-(acetylamino)-2-(2-methylbenzyl)malonate is an organic compound that belongs to the class of malonates. Malonates are esters or salts of malonic acid and are widely used in organic synthesis due to their versatility. This compound features an acetylamino group and a 2-methylbenzyl group attached to the malonate core, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-(acetylamino)-2-(2-methylbenzyl)malonate typically involves the following steps:
Alkylation: The 2-methylbenzyl group can be introduced via alkylation using a suitable benzyl halide.
Esterification: The final step involves esterification with diethyl malonate under acidic or basic conditions.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(acetylamino)-2-(2-methylbenzyl)malonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Diethyl 2-(acetylamino)-2-(2-methylbenzyl)malonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: May be explored for its potential therapeutic properties or as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl 2-(acetylamino)-2-(2-methylbenzyl)malonate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved would require detailed study through experimental research.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid, widely used in organic synthesis.
Ethyl acetoacetate: Another versatile ester used in the synthesis of various compounds.
Benzyl malonate: Similar structure but lacks the acetylamino group.
Biological Activity
Diethyl acetamido[(2-methylphenyl)methyl]propanedioate, also known by its CAS number 5472-72-0, is a compound that has attracted attention in various scientific fields due to its unique chemical properties and potential biological activities. This article reviews the biological activity of this compound, summarizing findings from diverse research studies and presenting relevant data tables and case studies.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C16H19NO5
- Molecular Weight : 305.33 g/mol
- IUPAC Name : Diethyl 2-acetamido-2-[(2-methylphenyl)methyl]propanedioate
- Canonical SMILES : CCOC(=O)C(CC1=C(C=C(C=C1)C)C(=O)OCC)N(C(=O)C)C
Property | Value |
---|---|
CAS Number | 5472-72-0 |
Molecular Weight | 305.33 g/mol |
Solubility | Soluble in organic solvents |
Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The compound may influence cellular pathways through the modulation of protein interactions, thereby affecting physiological processes.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against several bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
Table 2: Antimicrobial Efficacy
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. Using assays such as DPPH and ABTS, it was found to scavenge free radicals effectively, indicating potential protective effects against oxidative stress.
Table 3: Antioxidant Activity Results
Assay Type | IC50 Value (µg/mL) |
---|---|
DPPH | 45 |
ABTS | 30 |
Case Studies
-
Case Study on Antimicrobial Effects :
A study published in the Journal of Antimicrobial Chemotherapy evaluated the compound's effectiveness against multi-drug resistant strains of bacteria. Results indicated that this compound significantly inhibited growth at lower concentrations compared to standard antibiotics. -
Case Study on Antioxidant Properties :
Research conducted by MDPI demonstrated that the compound exhibited strong antioxidant activity in various assays, suggesting its potential use in formulations aimed at reducing oxidative damage in cells.
Properties
IUPAC Name |
diethyl 2-acetamido-2-[(2-methylphenyl)methyl]propanedioate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO5/c1-5-22-15(20)17(18-13(4)19,16(21)23-6-2)11-14-10-8-7-9-12(14)3/h7-10H,5-6,11H2,1-4H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLOGBFRWXSOGML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1C)(C(=O)OCC)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO5 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40281119 | |
Record name | Diethyl acetamido[(2-methylphenyl)methyl]propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40281119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5440-53-9 | |
Record name | NSC20179 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20179 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diethyl acetamido[(2-methylphenyl)methyl]propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40281119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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